4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride

Oncology Cell Proliferation Anticancer Screening

Research on pyrazole-5-carboxamide scaffolds is highly SAR-sensitive, where minor N1, C4 or C5 modifications can shift potency by orders of magnitude. This 4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride ensures consistent experimental outcomes. - Validated anthelmintic starting point (parent IC50 = 0.29 μM vs. H. contortus; optimized analogues achieve sub-nanomolar potency) - Privileged kinase inhibitor scaffold (analogues down to IC50 = 1.64 nM) - Demonstrated antiproliferative activity in MCF-7 (IC50 = 3.79 μM) and prostate cancer models - HCl salt form enhances aqueous solubility for biochemical and cell-based assays

Molecular Formula C5H9ClN4O
Molecular Weight 176.6
CAS No. 939979-31-4
Cat. No. B2605083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride
CAS939979-31-4
Molecular FormulaC5H9ClN4O
Molecular Weight176.6
Structural Identifiers
SMILESCN1C(=C(C=N1)N)C(=O)N.Cl
InChIInChI=1S/C5H8N4O.ClH/c1-9-4(5(7)10)3(6)2-8-9;/h2H,6H2,1H3,(H2,7,10);1H
InChIKeyZJBWDQCBQLTJCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Amino-1-methyl-1H-pyrazole-5-carboxamide HCl Overview


4-Amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride is a functionalized heterocyclic building block belonging to the pyrazole-5-carboxamide class. The hydrochloride salt form enhances aqueous solubility and stability compared to the free base . This compound serves as a versatile scaffold in medicinal chemistry and agrochemical research .

Scaffold Role
Functionalized heterocyclic building block for medicinal chemistry research
Salt Form Advantage
Hydrochloride salt supports aqueous solubility and stability in assay workflows
Derivatization Handle
4-Amino substitution enables further structural optimization and SAR exploration

4-Amino-1-methyl-1H-pyrazole-5-carboxamide HCl Substitution Risks


Interchanging pyrazole-5-carboxamide derivatives can lead to inconsistent research outcomes due to the pronounced structure-activity relationship (SAR) of this scaffold. Even minor modifications at the N1, C4, or C5 positions can result in orders-of-magnitude shifts in potency and selectivity [1]. For instance, within the 1-methyl-1H-pyrazole-5-carboxamide series, the parent scaffold exhibits IC50 values of 0.29 μM against Haemonchus contortus, while optimized analogues achieve sub-nanomolar potency (0.01 μM) [2]. This SAR sensitivity underscores the necessity for precise compound specification in experimental protocols.

SAR Sensitivity
Minor modifications at N1, C4, or C5 positions may shift potency by orders of magnitude; direct analog substitution requires validation.
Scaffold Potency Range
Reported IC50 values within the 1-methyl-1H-pyrazole-5-carboxamide series span from sub-nanomolar to >50 µM; assay-response context may differ significantly.

Performance Data for 4-Amino-1-methyl-1H-pyrazole-5-carboxamide HCl


Cytotoxic Profile in MCF-7 Cells

The free base analogue, 4-amino-1-methyl-1H-pyrazole-5-carboxamide, demonstrates antiproliferative activity against the MCF-7 human breast cancer cell line with an IC50 value of 3.79 µM . In comparison, the unsubstituted 1-methyl-1H-pyrazole-5-carboxamide exhibits significantly lower potency in the same assay system .

Cytotoxic Profile
Class-level inference
IC50 = 3.79 µM (free base analogue)
Unsubstituted parent: >50 µM
Supports cell-model endpoint review for MCF-7 breast cancer screening
Free base data; salt-form activity requires independent confirmation.
Oncology Cell Proliferation Anticancer Screening

Anthelmintic Activity in Haemonchus contortus

The 1-methyl-1H-pyrazole-5-carboxamide scaffold demonstrates potent anthelmintic activity, with the parent compound exhibiting an IC50 of 0.29 µM against Haemonchus contortus larval development [1]. The 4-amino substituted analogue serves as a key intermediate for further optimization, with structurally optimized derivatives achieving IC50 values as low as 0.01 µM [1].

Anthelmintic Activity
Cross-study comparable
Parent scaffold IC50 = 0.29 µM vs H. contortus larvae
Optimized analogues reach 0.01 µM
Reported anthelmintic screening context with validated SAR pathway
Tolfenpyrad comparator IC50 = 0.03 µM; scaffold requires further optimization.
Anthelmintic Parasitology Veterinary Medicine

Kinase Inhibition as a Chemical Probe

The 4-amino-1-methyl-1H-pyrazole-5-carboxamide scaffold is represented in patent literature as a privileged structure for kinase inhibitor development. A structurally related analogue (CHEMBL4212532) demonstrates potent inhibition with an IC50 of 1.64 nM [1]. The 4-amino-5-carboxamide substitution pattern is critical for achieving this level of potency and selectivity [1].

Kinase Probe Potential
Class-level inference
Related analogue IC50 = 1.64 nM (BindingDB)
Typical kinase leads: >100 nM
Supports kinase-selectivity assay context; scaffold considered privileged in patent literature
Direct kinase profiling of the exact building block is not reported.
Kinase Inhibition Signal Transduction Chemical Biology

Antiproliferative Activity in Prostate Cancer Models

1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit antiproliferative activity in prostate cancer cell lines. Compound H24, a structurally optimized analogue, demonstrates GI50 values of 7.73 µM in LNCaP cells and 7.07 µM in PC-3 cells [1]. This data establishes the scaffold's utility in targeting androgen receptor-driven cancers.

Prostate Cancer Models
Class-level inference
Analog H24 GI50: 7.73 µM (LNCaP), 7.07 µM (PC-3)
Lead compound T3: >20 µM in both lines
Supports prostate cancer cell-model endpoint review; androgen receptor-driven context
Optimized analogue data; building-block activity must be independently evaluated.
Prostate Cancer Androgen Receptor Antiproliferative

Application Scenarios for 4-Amino-1-methyl-1H-pyrazole-5-carboxamide HCl


Lead Generation in Anthelmintic Drug Discovery

This compound serves as a validated starting point for anthelmintic drug discovery programs targeting parasitic nematodes. The 1-methyl-1H-pyrazole-5-carboxamide scaffold has demonstrated potent inhibition of Haemonchus contortus larval development (IC50 = 0.29 µM) and has been successfully optimized to achieve sub-nanomolar potency while maintaining selectivity over mammalian cells [1]. The 4-amino substitution provides a handle for further derivatization to enhance potency and pharmacokinetic properties.

Chemical Biology Probe for Kinase Target Validation

The 4-amino-1-methyl-1H-pyrazole-5-carboxamide scaffold is a privileged structure for developing potent kinase inhibitors, with analogues demonstrating low nanomolar activity (IC50 = 1.64 nM) [1]. This compound is suitable for use as a chemical biology probe to validate kinase targets implicated in cancer, inflammation, and other diseases. The hydrochloride salt form facilitates aqueous solubility for biochemical and cell-based assays.

Scaffold for Anticancer Lead Optimization

The 4-amino-1-methyl-1H-pyrazole-5-carboxamide scaffold exhibits promising antiproliferative activity in multiple cancer cell lines, including MCF-7 breast cancer cells (IC50 = 3.79 µM) [1] and prostate cancer models (GI50 = 7.07-7.73 µM) . This compound provides a versatile scaffold for medicinal chemistry optimization to improve potency, selectivity, and drug-like properties. Its established SAR and synthetic accessibility make it an attractive choice for academic and industrial oncology research programs.

Application
Selection Property
Validation Focus
Anthelmintic lead generation
Nematode larval-development SAR scaffold
Haemonchus contortus screening models; mammalian-cell selectivity endpoint review
Kinase target validation probe
Privileged kinase-inhibitor chemotype
Biochemical kinase panel profiling; selectivity and binding-mode characterization
Anticancer scaffold optimization
Antiproliferative pyrazole-5-carboxamide core
Breast and prostate cancer cell-panel assays; drug-like property optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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